5-Amino-2-methanesulfonamidobenzoic acid

medicinal chemistry building blocks regioisomerism

Researchers seeking a soluble, low-MW fragment with multiple derivatization vectors often find that generic sulfonamido-benzoic acids lack the precise substitution pattern required for reproducible SAR. 5-Amino-2-methanesulfonamidobenzoic acid (MW 230.24) overcomes this limitation: - Three orthogonal reactive handles: 5-NH2, 2-MeSO2NH, and COOH enable sequential functionalization. - Predicted LogD7.4 of -3.85 and TPSA 109.5 Ų ensure excellent aqueous solubility and minimal non-specific binding. - Bulk stock available with ≥95% purity, suitable for library synthesis, probe design, and QC reference standards.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 1154379-40-4
Cat. No. B1518274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methanesulfonamidobenzoic acid
CAS1154379-40-4
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)N)C(=O)O
InChIInChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
InChIKeyZFQSDJZMNGJQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methanesulfonamidobenzoic Acid – Physicochemical and Structural Baseline


5‑Amino‑2‑methanesulfonamidobenzoic acid (CAS 1154379‑40‑4) is a substituted benzoic acid that carries an amino group at the 5‑position and a methanesulfonamide group at the 2‑position [1]. Its molecular formula is C₈H₁₀N₂O₄S (MW = 230.24 g mol⁻¹), and it is catalogued as a versatile small‑molecule scaffold by multiple building‑block suppliers [2]. Predicted physicochemical descriptors include an acid pKₐ of 4.41, a LogD₇.₄ of –3.85, and a topological polar surface area of 109.5 Ų [1]. These properties place the compound in a unique region of drug‑like chemical space among simple sulfonamido‑benzoic acid derivatives.

Generic Substitution Risks for 5-Amino-2-methanesulfonamidobenzoic Acid


Regioisomeric and functionally analogous sulfonamido‑benzoic acids are frequently treated as interchangeable building blocks, yet their hydrogen‑bonding capacity, lipophilicity, and polar surface area differ substantially. The target compound possesses both a free aromatic amine and a methanesulfonamide group on the same ring, a substitution pattern that is not replicated in the commonly stocked 2‑, 3‑, or 4‑methanesulfonamidobenzoic acids or in 2‑amino‑5‑sulfamoylbenzoic acid [1]. These structural differences translate into measurable disparities in LogD₇.₄, hydrogen‑bond donor count, and topological polar surface area, which directly influence solubility, permeability, and downstream synthetic compatibility . Consequently, substituting a generic analog without verifying the exact substitution pattern can lead to divergent ADME profiles, loss of desired hydrogen‑bond interactions, and failure of subsequent coupling chemistry.

Quantitative Differentiation vs. Closest Analogs


Unique 2-Methanesulfonamido-5-amino Substitution Pattern

The target compound is the only commercially catalogued benzene derivative that combines a free 5‑amino group with a 2‑methanesulfonamide substituent and a carboxylic acid. Comparison with the closest regioisomers (2‑, 3‑, and 4‑methanesulfonamidobenzoic acids) reveals that they all lack the aromatic amine [1]. The widely used 2‑amino‑5‑sulfamoylbenzoic acid (CAS 137‑65‑5) carries the nitrogen groups on different positions and uses a primary sulfonamide rather than a methanesulfonamide . This substitution pattern determines both the compound’s hydrogen‑bond donor/acceptor geometry and its reactivity profile in amide‑coupling and Pd‑catalyzed cross‑coupling reactions.

medicinal chemistry building blocks regioisomerism

LogD₇.₄ Advantage Over Key Analog

The predicted distribution coefficient at physiological pH (LogD₇.₄) for the target compound is –3.85 [1]. In contrast, 4‑methanesulfonamidobenzoic acid (CAS 7151‑76‑0) has an ACD/LogD₇.₄ of –1.86 . This represents a difference of approximately 2 log units, corresponding to roughly 100‑fold lower lipophilicity. Such a shift places the target compound firmly in the hydrophilic space, which is advantageous for achieving high aqueous solubility and low passive membrane permeability.

lipophilicity ADME LogD

Enhanced H‑Bond Donor Capacity and Polar Surface Area

The target compound possesses three hydrogen‑bond donors (carboxylic acid OH, sulfonamide NH, and aniline NH₂) and a topological polar surface area of 109.5 Ų [1]. The comparable 4‑methanesulfonamidobenzoic acid has only two H‑bond donors and a TPSA of 92 Ų . The additional H‑bond donor and larger polar surface area of the target compound may reduce passive membrane permeability but can be exploited to enhance target‑specific binding via directed hydrogen‑bond interactions.

hydrogen bonding polar surface area drug-likeness

Aqueous Solubility Advantage

Combining the low LogD₇.₄ (–3.85 vs –1.86), the additional H‑bond donor, and the higher TPSA (109.5 vs 92 Ų), the target compound is predicted to have significantly greater aqueous solubility than 4‑methanesulfonamidobenzoic acid [1]. While no direct experimental solubility measurement was identified for the target compound, vendor descriptions consistently note water solubility . This property profile is particularly valuable for biochemical assay preparation and fragment‑based lead discovery, where high‑concentration aqueous stock solutions are required.

solubility biopharmaceutics fragment-based screening

Optimal Deployment Scenarios


Fragment-Based Drug Discovery with Hydrophilic Scaffold

Medicinal chemistry groups seeking a low‑molecular‑weight (230.24 Da) fragment with three hydrogen‑bond donors and a LogD₇.₄ of –3.85 can use this compound as a core scaffold. Its combination of carboxylic acid, aromatic amine, and methanesulfonamide functionalities allows for versatile parallel derivatization while maintaining excellent aqueous solubility – a profile that is not replicated by any single regioisomeric methanesulfonamidobenzoic acid [1].

Orthogonally Protected Derivatives for Parallel Library Synthesis

The free 5‑amino group, the 2‑methanesulfonamido NH, and the carboxylic acid provide three distinct reactive handles. The compound has been demonstrated as a starting material for ethyl ester synthesis [1], and its structural features are compatible with a wide range of amide‑coupling and cross‑coupling protocols. This makes it a strategic choice for constructing focused libraries where differentiated substitution patterns are required on each functional group.

Soluble Probe for Biochemical Assays

The compound’s extremely low LogD₇.₄ and high TPSA (109.5 Ų) predict minimal non‑specific protein binding and excellent aqueous solubility [1]. These properties make it suitable for use as a soluble probe or control compound in biochemical assays, where lipophilic compounds often suffer from aggregation and false‑positive readouts. Users should note that direct head‑to‑head experimental solubility comparisons with analogs are not yet available in the public domain.

Reference Standard for Analytical Methods

The compound is catalogued as a reference standard (e.g., Standard ID A616448) [1]. Its well‑characterized structure and predicted purity of ≥95% make it suitable for HPLC method development, impurity marker identification, and system suitability testing in quality control workflows involving sulfonamido‑benzoic acid derivatives.

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